(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol
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Overview
Description
(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a morpholine ring and an isopropyl group attached to a methanol moiety. The stereochemistry of this compound is defined by the (3S,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Methanol Moiety: The final step involves the reduction of the corresponding ketone or aldehyde to form the methanol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary and tertiary alcohols.
Substitution: N-alkylated and N-acylated morpholine derivatives.
Scientific Research Applications
(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. The morpholine ring and isopropyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(1-Methylethyl)-3-morpholinemethanol: The enantiomer of the compound, with different stereochemistry.
N-Methylmorpholine: A structurally similar compound with a methyl group instead of an isopropyl group.
Morpholine: The parent compound without the methanol and isopropyl groups.
Uniqueness
(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(5-propan-2-ylmorpholin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVXSYKAXNDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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